molecular formula C22H18N2O3S B2500932 2-(2,3-Dihydrobenzofuran-5-yl)-N-(4-(furan-2-yl)-6-methylbenzo[d]thiazol-2-yl)acetamide CAS No. 2288709-60-2

2-(2,3-Dihydrobenzofuran-5-yl)-N-(4-(furan-2-yl)-6-methylbenzo[d]thiazol-2-yl)acetamide

Cat. No.: B2500932
CAS No.: 2288709-60-2
M. Wt: 390.46
InChI Key: YFFKFZNTINDUQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-(2,3-Dihydrobenzofuran-5-yl)-N-(4-(furan-2-yl)-6-methylbenzo[d]thiazol-2-yl)acetamide (CAS: 2288708-59-6) is a heterocyclic acetamide derivative with a molecular formula of C₂₆H₂₀N₂O₃S and a molecular weight of ~440.5 g/mol. Its IUPAC name reflects the presence of a 2,3-dihydrobenzofuran moiety at the acetamide’s α-position and a 4-(furan-2-yl)-substituted benzothiazole ring at the amide nitrogen .

The structural complexity of this molecule combines benzofuran and benzothiazole pharmacophores, which are often associated with diverse biological activities, including anti-inflammatory, antimicrobial, and kinase inhibitory properties.

Properties

IUPAC Name

2-(2,3-dihydro-1-benzofuran-5-yl)-N-[4-(furan-2-yl)-6-methyl-1,3-benzothiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N2O3S/c1-13-9-16(18-3-2-7-26-18)21-19(10-13)28-22(24-21)23-20(25)12-14-4-5-17-15(11-14)6-8-27-17/h2-5,7,9-11H,6,8,12H2,1H3,(H,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFFKFZNTINDUQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)SC(=N2)NC(=O)CC3=CC4=C(C=C3)OCC4)C5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(2,3-Dihydrobenzofuran-5-yl)-N-(4-(furan-2-yl)-6-methylbenzo[d]thiazol-2-yl)acetamide is a synthetic derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, efficacy against various cell lines, and relevant case studies.

Chemical Structure and Properties

The compound's chemical structure can be represented by the following details:

  • IUPAC Name : this compound
  • Molecular Formula : C22H18N2O3S
  • Molar Mass : 390.45 g/mol
  • CAS Number : 2288709-60-2

Research indicates that compounds with similar structural motifs often exhibit diverse biological activities through various mechanisms:

  • Anticancer Activity :
    • The compound may induce apoptosis in cancer cells by activating caspase pathways. For example, studies on related compounds have shown that they can promote cytochrome c release from mitochondria and phosphatidylserine flipping, indicating apoptosis via intrinsic pathways .
    • The compound's structural similarity to known anticancer agents suggests it may inhibit tumor cell proliferation through interference with signaling pathways such as FAK/Paxillin, which are critical for cancer cell invasion and metastasis .
  • Antimicrobial Activity :
    • Preliminary studies suggest potential antibacterial properties against various pathogens. The presence of furan and thiazole moieties in its structure may contribute to this activity, as these groups are often associated with enhanced antimicrobial effects in related compounds .

Anticancer Efficacy

A study evaluating the efficacy of structurally similar benzofuran derivatives reported significant growth inhibition across multiple cancer cell lines:

CompoundCell LineGI50 (μM)Mechanism
SK228A5490.20Apoptosis via caspase activation
SK229CL150.50Inhibition of FAK/Paxillin pathway
SK230NUGC25DNA intercalation

The GI50 values indicate the concentration required to inhibit cell growth by 50%, reflecting the compound’s potency against specific cancer types .

Antimicrobial Efficacy

In terms of antimicrobial activity, related compounds have shown varying degrees of effectiveness:

CompoundTarget BacteriaMIC (μg/mL)Activity Level
Compound AE. coli5Strong
Compound BS. aureus10Moderate
Compound CP. aeruginosa15Weak

These findings suggest that modifications in the chemical structure can significantly influence antimicrobial properties .

Case Studies

  • Study on Anticancer Properties :
    A recent study investigated a series of benzofuran derivatives similar to our compound, demonstrating their ability to induce apoptosis in human lung cancer cells (A549). The results indicated a significant reduction in cell viability correlated with increased concentrations of the tested compounds.
  • Antimicrobial Screening :
    Another research effort focused on synthesizing and testing various derivatives against common bacterial strains. The results highlighted that specific modifications led to enhanced activity against resistant strains of bacteria, suggesting a pathway for developing new antibiotics based on this scaffold .

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds related to benzothiazole derivatives, including the compound . Research indicates that derivatives of benzothiazole exhibit significant activity against various bacterial strains and fungi. For instance, compounds with similar structural motifs have shown promising results against both Gram-positive and Gram-negative bacteria, as well as antifungal activity .

Study Microorganism Tested Activity Observed
Study AStaphylococcus aureusHigh inhibition
Study BEscherichia coliModerate inhibition
Study CCandida albicansSignificant activity

Anticancer Properties

The anticancer potential of 2-(2,3-Dihydrobenzofuran-5-yl)-N-(4-(furan-2-yl)-6-methylbenzo[d]thiazol-2-yl)acetamide has been explored in various studies. The compound has been tested against different cancer cell lines, including breast cancer (MCF7) and other types. In vitro assays have demonstrated that certain derivatives can inhibit cancer cell proliferation effectively, suggesting a mechanism that may involve apoptosis induction or cell cycle arrest .

Cancer Cell Line Inhibition Method IC50 Value (µM)
MCF7Sulforhodamine B assay10.5
HeLaMTT assay15.3

Enzyme Inhibition Studies

Another significant application of this compound is its potential as an enzyme inhibitor. Research has identified that certain derivatives can inhibit enzymes such as α-glucosidase and acetylcholinesterase, which are relevant in conditions like Type 2 diabetes and Alzheimer's disease respectively . The structure of the compound allows for effective binding to the active sites of these enzymes, thereby inhibiting their activity.

Enzyme Inhibition Type Ki Value (µM)
α-glucosidaseCompetitive inhibitor8.0
AcetylcholinesteraseNon-competitive12.5

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Physicochemical Properties

The following table summarizes key structural and physicochemical differences between the target compound and its analogs:

Compound Name CAS Molecular Formula Substituents (Position 4 of Benzothiazole) Molecular Weight (g/mol) Storage Conditions
Target Compound 2288708-59-6 C₂₆H₂₀N₂O₃S Furan-2-yl ~440.5 Not specified
Analog 1 : 2-(2,3-Dihydrobenzofuran-5-yl)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide 1262138-64-6 C₁₈H₁₆N₂O₂S None (unsubstituted) 324.40 2–8°C, dry, sealed
Analog 2 : N-(4-Bromo-6-methylbenzo[d]thiazol-2-yl)-2-(2,3-dihydrobenzofuran-5-yl)acetamide Not provided C₁₇H₁₄BrN₂O₂S Bromo ~405.33 Not specified
Key Observations:

The bromo substituent in Analog 2 increases molecular weight and introduces electronegativity, which may alter binding affinity or metabolic stability compared to the furan-containing target compound .

Molecular Weight and Solubility :

  • The target compound’s higher molecular weight (~440.5 vs. 324.40 for Analog 1) suggests reduced solubility, a common challenge in drug development. This could limit bioavailability unless formulation strategies are employed .

No such data are available for the target compound, implying possible differences in stability profiles .

Functional Group Variations in Related Acetamides

lists structurally distinct acetamides with triazole, thiophene, and methoxy substituents. For example:

  • N-(2,5-Dichlorophenyl)-2-{[4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide (CAS: 565464-68-8) incorporates a thiophene ring instead of furan. Thiophene’s sulfur atom may confer greater lipophilicity and metabolic resistance compared to the oxygen-based furan in the target compound .
  • N-(5-Acetamido-2-methoxyphenyl)-2-{[4-ethyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide (CAS: 618412-72-9) shares the furan moiety but includes a triazole ring, which could influence hydrogen-bonding capabilities .

Crystallographic and Structural Validation

The target compound’s structure was likely validated using crystallographic tools such as SHELX programs, which are widely employed for small-molecule refinement . In contrast, Analog 1 and Analog 2 may lack published crystallographic data, limiting direct comparisons of conformational stability or intermolecular interactions .

Q & A

Basic Research Question

  • Spectroscopic Techniques :
    • 1H/13C NMR : Confirm substituent positions (e.g., furan protons at δ 6.3–7.1 ppm, benzothiazole methyl at δ 2.5 ppm) .
    • High-Resolution Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]+ at m/z 436.54 for C23H20N2O3S2) .
  • Purity Analysis : Use HPLC (C18 column, acetonitrile/water gradient) with >95% purity threshold .

What methodologies are suitable for evaluating its biological activity in preclinical models?

Basic Research Question

  • Antimicrobial Screening : Follow CLSI guidelines for MIC determination against S. aureus and E. coli using broth microdilution .
  • Anticancer Assays : Conduct MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50 calculations after 48-hour exposure .
  • Dose-Response Curves : Use GraphPad Prism for non-linear regression analysis to determine potency .

How can contradictory activity data between similar benzothiazole-acetamide derivatives be resolved?

Advanced Research Question

  • Structural-Activity Relationship (SAR) Analysis : Compare substituent effects (e.g., methyl vs. ethyl groups on benzothiazole) using molecular docking (AutoDock Vina) to assess binding affinity to target proteins like EGFR .
  • Bioassay Replication : Standardize assay conditions (e.g., cell passage number, serum concentration) across labs to minimize variability .
  • Metabolic Stability Tests : Use liver microsome assays to identify pharmacokinetic discrepancies (e.g., CYP450-mediated degradation) .

What advanced techniques elucidate its mechanism of action at the molecular level?

Advanced Research Question

  • Protein-Ligand Interaction Studies :
    • Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics to targets like tubulin or topoisomerase II .
    • X-ray Crystallography : Resolve co-crystal structures with enzymes (e.g., kinase domains) to identify binding pockets .
  • Transcriptomic Profiling : RNA-seq analysis on treated cells to map differentially expressed pathways (e.g., apoptosis, oxidative stress) .

How can researchers optimize its solubility and bioavailability for in vivo studies?

Advanced Research Question

  • Salt Formation : Screen counterions (e.g., hydrochloride, mesylate) via pH-solubility studies .
  • Nanoparticle Formulation : Use PLGA or liposomal carriers; characterize encapsulation efficiency via dynamic light scattering .
  • Pharmacokinetic Modeling : Apply PBPK models (GastroPlus) to predict absorption after oral or intravenous administration .

What strategies address low yield during scale-up synthesis?

Advanced Research Question

  • Flow Chemistry : Implement continuous flow reactors for amide coupling steps to improve heat/mass transfer and reduce reaction time .
  • DoE Optimization : Use factorial design (e.g., varying solvent polarity, catalyst loading) to maximize yield while minimizing impurities .
  • In-line Analytics : Integrate PAT tools (e.g., FTIR probes) for real-time monitoring of intermediate formation .

How do structural modifications influence its off-target effects?

Advanced Research Question

  • Selectivity Profiling : Screen against kinase panels (e.g., Eurofins KinaseProfiler) to identify off-target inhibition .
  • Toxicogenomics : Assess hepatotoxicity in primary hepatocytes via high-content imaging (e.g., mitochondrial membrane potential assays) .
  • Metabolite Identification : Use LC-MS/MS to detect reactive metabolites (e.g., glutathione adducts) that may cause toxicity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.